molecular formula C9H7BrO B1598695 3-(4-Bromophenyl)prop-2-yn-1-ol CAS No. 37614-58-7

3-(4-Bromophenyl)prop-2-yn-1-ol

Cat. No. B1598695
CAS RN: 37614-58-7
M. Wt: 211.05 g/mol
InChI Key: XXVUZDYGEDBOHT-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)prop-2-yn-1-ol” is an organic compound with the molecular formula C9H7BrO . It is a solid substance .


Synthesis Analysis

The synthesis of “3-(4-Bromophenyl)prop-2-yn-1-ol” involves the reaction of the appropriate aryl iodide with propargylic alcohol in the presence of copper iodide and PdCl2 (PPh3)2 . The reaction is stirred at room temperature .


Molecular Structure Analysis

The InChI code for “3-(4-Bromophenyl)prop-2-yn-1-ol” is 1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“3-(4-Bromophenyl)prop-2-yn-1-ol” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis

3-(4-Bromophenyl)prop-2-yn-1-ol: is a valuable compound in organic synthesis. It serves as a precursor for synthesizing various organic molecules, particularly those containing the propargyl alcohol moiety . Its bromophenyl group can undergo further functionalization, making it a versatile building block for creating complex organic structures. This compound is often used in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, 3-(4-Bromophenyl)prop-2-yn-1-ol is explored for its potential to act as an intermediate in the synthesis of bioactive molecules. Its structure allows for the introduction of pharmacophores through various chemical reactions, aiding in the design of compounds with desired biological activities . It can be used to create inhibitors, receptor ligands, and other pharmacologically relevant entities.

Material Science

The compound’s utility extends to material science, where it can be involved in the synthesis of organic electronic materials. Its ability to form π-conjugated systems makes it suitable for creating compounds that exhibit semiconducting properties, which are essential for organic light-emitting diodes (OLEDs) and other electronic applications .

Analytical Chemistry

In analytical chemistry, 3-(4-Bromophenyl)prop-2-yn-1-ol can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct chemical structure allows for easy identification and quantification when analyzing complex mixtures or reaction outcomes .

Pharmacology

Pharmacologically, derivatives of 3-(4-Bromophenyl)prop-2-yn-1-ol may exhibit interesting biological activities. Research into its derivatives could lead to the discovery of new therapeutic agents with potential applications in treating various diseases . It’s particularly relevant in the study of enzyme inhibitors and receptor modulators.

Industrial Applications

On an industrial scale, 3-(4-Bromophenyl)prop-2-yn-1-ol and its derivatives can be used in the manufacture of fine chemicals. Its role as an intermediate can streamline the production processes of complex organic compounds required for various industries, including pharmaceuticals, agrochemicals, and dyes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

3-(4-bromophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVUZDYGEDBOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398757
Record name 3-(4-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)prop-2-yn-1-ol

CAS RN

37614-58-7
Record name 3-(4-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromoiodobenzene (10.0 g, 35.3 mmol) in triethylamine (Et3N, 100 mL) was added propargyl alcohol (2.7 mL, 2.57 g, 45.9 mmol), Cul (0.81 g, 4.24 mmol), and Pd(PPh3)4 (1.63 g, 1.41 mmol). The mixture was stirred overnight, then the reaction mixture was concentrated. Column chromatography (20-35% EtOAc/hexanes) provided 1-(4-bromophenyl)-1-propyne-3-ol B (6.58 g, 88%) as a yellow/orange solid. 1H NMR (300 MHz, CDCl3) 1.77 (t, 1H), 4.48 (d, 2H), 7.29 (d, 2H), 7.45 (d, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-bromoiodobenzene (8.00 g), copper(I) iodide (108 mg), triphenylphosphine (372 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (586 mg), propargyl alcohol (1.84 ml), diisopropylethylamine (19.7 ml) and tetrahydrofuran (100 ml) was stirred at room temperature for 13 hr. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=98:2-90:10) to give the object product (4.34 g) as a brown oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
372 mg
Type
reactant
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Quantity
108 mg
Type
catalyst
Reaction Step One
Quantity
586 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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